4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside

Description

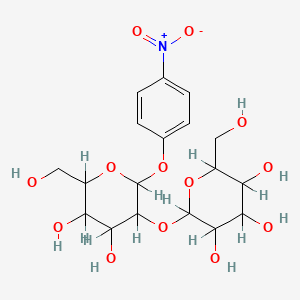

4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside (CAS 147103-31-9) is a synthetic glycoside featuring a disaccharide structure with an α-1,2 glycosidic linkage between two glucose units. The terminal glucose is conjugated to a 4-nitrophenyl group, making it a chromogenic substrate. Upon enzymatic hydrolysis, it releases 4-nitrophenol, detectable via spectrophotometry (λmax ~405 nm) .

Properties

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWCYKZKLZNQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Acetylation : Penta-O-acetyl-β-D-glucopyranose (26) is treated with thiourea and boron trifluoride etherate, followed by methyl iodide, to yield methyl 1-thio-β-D-glucopyranoside (27).

-

Isopropylidene Protection : Methanolysis of 27 and acetalization with 2,2-dimethoxypropane yields 4,6-O-isopropylidene derivative (28).

-

PMB Protection : Reaction with 4-methoxybenzyl (PMB) chloride under basic conditions introduces PMB groups at C2 and C3 (29).

-

Bromination : Treatment with bromine and 2,6-lutidine converts the thioglycoside (31) into the α-bromide donor (32).

Preparation of the Glycosyl Acceptor

The acceptor, N²-(N,N-dimethylaminomethylene)-1’-O-PMB-3-[2-(4-nitrophenyl)ethyl]biopterin (23) , is derived from L-rhamnose or D-xylose:

Key Steps:

-

Side-Chain Elaboration : L-Rhamnose is converted to 5-deoxy-L-arabinose via sequential glycosidation, PMB protection, and oxidative cleavage.

-

Pteridine Ring Formation : Condensation with 2,5,6-triamino-4-hydroxypyrimidine forms the biopterin core.

-

Protection : NPE (2-(4-nitrophenyl)ethyl) and PMB groups are introduced to shield N3 and the 1’-OH, respectively.

Glycosylation Reaction

The critical α-1,2-glycosidic bond is formed using silver triflate (AgOTf) and tetramethylurea (TMU):

Conditions:

Outcome :

Selectivity : PMB groups at C2/C3 prevent neighboring group participation, favoring α-configuration.

Deprotection Steps

Final deprotection involves sequential removal of PMB, acetyl, and NPE groups:

Protocol:

-

PMB Cleavage : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH<sub>2</sub>Cl<sub>2</sub> (88% yield).

-

Acetyl Removal : Sodium methoxide in methanol (quantitative).

-

NPE Cleavage : 1,8-Diazabicycloundec-7-ene (DBU) in CH<sub>2</sub>Cl<sub>2</sub> (89% yield).

Final Product : 4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside (90% overall yield).

Characterization Data

Spectral Analysis:

Optimization Insights

-

Activator Choice : Silver triflate outperforms tin(IV) chloride or tetrabutylammonium bromide in minimizing side reactions.

-

Solvent : Dichloromethane ensures donor stability and reaction homogeneity.

Alternative Approaches

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for this compound, with mechanisms varying significantly across pH conditions.

Acidic Hydrolysis

In strongly acidic media (pH < 3), hydrolysis proceeds via protonation of the glycosidic oxygen , followed by heterolytic cleavage of the C1–O bond to form an oxocarbenium ion intermediate. This intermediate is rapidly attacked by water to yield α-D-glucose and 4-nitrophenol . Key features include:

-

Rate dependence : First-order in [H₃O⁺], with an inverse kinetic isotope effect , indicating proton transfer precedes rate-limiting bond cleavage .

-

Activation parameters : , , consistent with associative transition states .

Alkaline Hydrolysis

Under basic conditions (pH > 10), hydrolysis involves neighboring group participation (NGP) by the C2-oxyanion. The mechanism proceeds through:

-

Deprotonation of the C2-hydroxyl to form a transient 1,2-anhydro sugar (oxirane) intermediate.

-

Nucleophilic attack by hydroxide or water on the oxirane, yielding α-D-glucose or 1,6-anhydro-β-D-glucopyranose (levoglucosan) .

| Condition | Major Pathway | Key Products | Solvent Isotope Effect (k_{HO^-}/k_{DO^-}) |

|---|---|---|---|

| pH 1–3 | Oxocarbenium ion | α-D-glucose, 4-nitrophenol | 0.63 |

| pH 10–12 | 1,2-Anhydro intermediate | Levoglucosan, 4-nitrophenolate | 0.6–0.7 |

Enzyme-Catalyzed Hydrolysis

This compound serves as a chromogenic substrate for α-glucosidases , enzymes that hydrolyze α-1,2 glycosidic bonds. Key findings include:

-

Mechanism : Enzymatic cleavage releases 4-nitrophenol (), enabling real-time spectrophotometric monitoring .

Transition State Analysis

Kinetic isotope effects (KIEs) and computational modeling reveal details of the transition state (TS) during alkaline hydrolysis :

| Isotope Effect | Value | Interpretation |

|---|---|---|

| 1.026 ± 0.006 | Partial cleavage of the anomeric C1–O bond | |

| 1.044 ± 0.006 | Significant nucleophilic participation by C2-oxyanion | |

| 1.112 ± 0.004 | Late, dissociative TS with C1–O bond rupture |

Computational insights :

-

The TS features a nearly planar oxocarbenium ion (C1–O5 bond length = 1.34 Å) and partial C2–O2 bond formation (1.98 Å) .

Competing Reaction Pathways

Under alkaline conditions, the 1,2-anhydro intermediate partitions into two pathways:

-

Hydroxide attack : Yields α-D-glucose (decomposes under basic conditions).

-

Intramolecular cyclization : Forms 1,6-anhydro-β-D-glucopyranose (thermodynamically stable) .

Product distribution :

Scientific Research Applications

Scientific Research Applications

1. Enzymatic Assays

pNPG is widely used as a chromogenic substrate for the detection of various glycosidases, such as α-glucosidase. Upon hydrolysis by these enzymes, pNPG releases p-nitrophenol, which can be quantitatively measured at an absorbance wavelength of 400-420 nm. This property allows researchers to:

- Determine enzyme activity : By measuring the rate of p-nitrophenol release, researchers can assess the activity of glycosidases in various biological samples.

- Study enzyme kinetics : pNPG is utilized in kinetic studies to understand the mechanisms and efficiencies of glycosidases.

2. Glycobiology Research

In glycobiology, the ability of pNPG to mimic natural substrates makes it a valuable tool for studying glycan interactions and modifications. It aids in:

- Characterizing glycosyltransferases : These enzymes are crucial for synthesizing glycoconjugates, and pNPG serves as a model substrate to elucidate their mechanisms.

- Investigating carbohydrate-active enzymes : Researchers can use pNPG to explore the specificity and catalytic mechanisms of various carbohydrate-active enzymes.

Industrial Applications

1. Biotechnology

In biotechnology, pNPG's role extends to:

- Biocatalysis : It is employed in biocatalytic processes where glycosidases are used for the production of oligosaccharides from polysaccharides, enhancing efficiency in carbohydrate processing.

- Food industry : The compound can be used to monitor enzyme activities involved in food processing, such as starch hydrolysis.

2. Diagnostic Applications

pNPG is also applied in clinical diagnostics:

- Detection of enzyme deficiencies : It can help identify deficiencies in specific glycosidases associated with metabolic disorders by measuring enzyme activity levels in patient samples.

Case Study 1: Enzyme Kinetics Using pNPG

A study published in Biochemical Journal utilized pNPG to investigate the kinetic parameters of α-glucosidase from Saccharomyces cerevisiae. The researchers found that the Michaelis-Menten constant (K) was significantly affected by substrate concentration, demonstrating the utility of pNPG in enzyme kinetics studies.

Case Study 2: Glycosyltransferase Activity

Research published in Journal of Biological Chemistry employed pNPG to characterize a specific glycosyltransferase involved in polysaccharide biosynthesis. The study highlighted how varying conditions influenced enzyme activity, showcasing pNPG's role as a reliable substrate for understanding complex biochemical pathways.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be detected colorimetrically, providing a measure of enzyme activity. The molecular targets of this compound are the active sites of glycosidases, where it undergoes enzymatic hydrolysis.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₈H₂₅NO₁₃

- Molecular Weight : 463.39 g/mol

- Applications :

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside and related nitrophenyl glycosides:

Key Differentiators

Linkage Specificity: The α-1,2 linkage in 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside distinguishes it from monosaccharide substrates (e.g., 4-Nitrophenyl α-D-glucopyranoside, α-1,4) and β-linked analogues. This makes it ideal for studying enzymes like kojibiose hydrolases . Thioglycosides (e.g., 4-Nitrophenyl-β-D-thioglucopyranoside) resist non-enzymatic hydrolysis, enhancing assay stability .

Structural Modifications: Acetylated derivatives (e.g., CAS 13089-27-5) mimic natural substrates of lysozymes, while deoxy sugars (e.g., 2-acetamido-2-deoxyglucose) target glycosaminidase activity . Ortho-nitro positional isomers (e.g., 2-Nitrophenyl-D-glucopyranoside) exhibit altered enzyme binding kinetics compared to para-nitro analogues .

Enzyme Specificity :

- Fucose-containing derivatives (e.g., CAS 383417-46-7) target α-L-fucosidases, critical in cancer metastasis studies, whereas glucose-based substrates are used in metabolic disorder research .

Biological Activity

4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a substrate in various biochemical assays. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 68462-57-7

- Structure : The compound features a nitrophenyl group linked to two glucopyranosyl units, which is significant for its enzymatic interactions.

Enzymatic Substrate

4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside serves as a chromogenic substrate for various glycosidases. When cleaved by these enzymes, it releases p-nitrophenol, which can be quantitatively measured by colorimetric assays. This property is particularly useful in:

- Detection of Glycosidase Activity : The compound is utilized to study the activity of α-glucosidases and other related enzymes, providing insights into carbohydrate metabolism and enzyme kinetics.

Inhibition Studies

Research has indicated that derivatives of nitrophenyl glycosides can exhibit inhibitory effects on certain enzymes. For instance:

- Inhibition of α-Glucosidase : Similar compounds have shown significant inhibition of α-glucosidase, which is crucial for controlling blood sugar levels in diabetes management. In a comparative study, certain derivatives exhibited IC50 values lower than standard inhibitors like acarbose, suggesting potent biological activity .

Case Studies and Research Findings

- Enzyme Kinetics : A study investigated the kinetic parameters of 4-nitrophenyl glycosides as substrates for various glycosidases. The results demonstrated that the rate of reaction significantly depended on the enzyme concentration and substrate structure, highlighting the importance of the glucopyranosyl moiety in enzyme recognition .

- Biological Assays : In a series of experiments aimed at characterizing enzyme-substrate interactions, researchers found that 4-nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside could effectively serve as a model substrate for studying enzyme specificity and activity profiles .

- Potential Therapeutic Applications : The compound's ability to inhibit carbohydrate-hydrolyzing enzymes positions it as a candidate for therapeutic applications in managing conditions like obesity and diabetes. In silico studies have further suggested favorable binding interactions with target enzymes, indicating potential for drug development .

Data Table: Summary of Biological Activities

Q & A

Q. What is the structural configuration of 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside, and how does it influence its function as an enzyme substrate?

The compound features a 4-nitrophenyl group linked via an α-glycosidic bond to a disaccharide moiety (2-O-α-D-glucopyranosyl-α-D-glucopyranoside). This structure enables it to act as a chromogenic substrate for α-glucosidases and related enzymes. Upon enzymatic cleavage, the 4-nitrophenyl group is released, producing a yellow color detectable at 405 nm, which quantifies enzyme activity . The dual glucose units enhance specificity for enzymes targeting α-1,2 glycosidic bonds, such as kojibiose-processing enzymes, making it ideal for studying substrate-enzyme interactions .

Q. How is 4-Nitrophenyl 2-O-α-D-Glucopyranosyl-α-D-glucopyranoside synthesized and characterized in research settings?

Synthesis typically involves regioselective glycosylation using protected sugar donors. For example:

- Step 1 : Activation of a glucopyranosyl donor (e.g., trichloroacetimidate) under acidic conditions.

- Step 2 : Coupling with a 4-nitrophenyl acceptor in the presence of a catalyst (e.g., BF₃·Et₂O) to form the α-glycosidic bond.

- Step 3 : Deprotection of hydroxyl groups using mild bases (e.g., NaOMe/MeOH).

Characterization employs NMR (¹H, ¹³C, HSQC) to confirm glycosidic linkages and MS (MALDI-TOF or ESI) for molecular weight validation. Purity is assessed via HPLC with UV detection .

Q. What are the standard methodologies for using this compound in detecting glycosidase activity?

- Spectrophotometric Assay : Incubate the substrate with the enzyme in buffer (e.g., 50 mM citrate-phosphate, pH 6.0) at 37°C. Monitor absorbance at 405 nm over time to calculate initial reaction rates .

- Microdialysis-HPLC Coupling : For real-time monitoring, use online microdialysis to sample the reaction mixture, followed by HPLC-UV to separate and quantify 4-nitrophenol and unreacted substrate. This method improves sensitivity in complex matrices .

Advanced Research Questions

Q. How can researchers design experiments to determine the kinetic parameters (Km and Vmax) of enzymes using this substrate?

- Steady-State Kinetics : Perform assays at varying substrate concentrations (0.1–10 mM). Plot initial velocity (v₀) vs. [S] and fit data to the Michaelis-Menten equation using nonlinear regression.

- Data Validation : Include controls (e.g., heat-inactivated enzyme) to account for non-enzymatic hydrolysis. Use statistical tools like Lineweaver-Burk plots for secondary validation.

- Challenges : Substrate solubility may limit high-concentration assays; use co-solvents (e.g., DMSO ≤5%) if necessary .

Q. What advanced analytical techniques are employed to monitor enzymatic cleavage in real-time?

- Stopped-Flow Spectrophotometry : Measures rapid kinetics (millisecond resolution) by mixing enzyme and substrate in a flow cell and tracking absorbance changes.

- Fluorescence Quenching : Modify the substrate with a fluorophore-quencher pair; cleavage disrupts quenching, enabling real-time fluorescence detection.

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during substrate binding and hydrolysis, providing thermodynamic insights .

Q. How do structural modifications in analogous substrates affect enzyme specificity and activity compared to this compound?

- Electron-Withdrawing Groups : The nitro group in 4-nitrophenyl derivatives increases electrophilicity, accelerating cleavage rates compared to methyl or methoxy analogs .

- Linkage Specificity : Substrates with β-linkages (e.g., 4-nitrophenyl β-D-glucopyranoside) are inactive against α-specific enzymes, highlighting the importance of anomeric configuration .

- Comparative Studies : Use analogs like 2-chloro-4-nitrophenyl-α-D-glucopyranoside to probe steric and electronic effects on enzyme active sites .

Q. What strategies are recommended for resolving contradictions in enzyme activity data obtained with this substrate across different studies?

- Standardize Conditions : Variability in pH, temperature, or ionic strength can alter enzyme kinetics. Adopt consensus protocols (e.g., 37°C, pH 6.0 for α-glucosidases).

- Source of Enzymes : Differences in enzyme isoforms (e.g., human vs. microbial) may explain discrepancies. Validate using recombinant enzymes with known activity.

- Data Normalization : Express activity relative to a reference standard (e.g., p-nitrophenol calibration curve) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.